3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid
CAS No.: 1525405-41-7
VCID: VC2956991
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is a complex organic compound that belongs to the class of propanoic acids. It is characterized by the presence of a fluorine atom and a methyl group on the aromatic ring, which significantly influences its chemical behavior and potential applications. The compound's systematic name reflects its structure, indicating the locations of substituents on the phenyl group and the propanoic acid moiety. Synthesis and Chemical ReactionsThe synthesis of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid typically involves several key steps, including halogenation and alkylation processes. These reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions. Solvents like dichloromethane or acetonitrile may be used for optimal solubility and reaction efficiency. Synthesis Steps
Reactivity
Biological Effects and ApplicationsThe presence of the fluorine atom may enhance binding affinity to certain biological targets, such as enzymes or receptors, due to increased lipophilicity and altered sterics. This potentially leads to improved pharmacokinetic properties. Potential Applications
Safety and HandlingWhile specific safety data for 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is not detailed in the available sources, compounds with similar structures often require careful handling due to potential irritation and other hazards. It is advisable to consult safety data sheets (SDS) for specific handling instructions. |
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CAS No. | 1525405-41-7 |
Product Name | 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid |
Molecular Formula | C11H13FO2 |
Molecular Weight | 196.22 g/mol |
IUPAC Name | 3-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid |
Standard InChI | InChI=1S/C11H13FO2/c1-7(11(13)14)6-9-4-3-5-10(12)8(9)2/h3-5,7H,6H2,1-2H3,(H,13,14) |
Standard InChIKey | WATNGUXSBWTSIN-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1F)CC(C)C(=O)O |
Canonical SMILES | CC1=C(C=CC=C1F)CC(C)C(=O)O |
PubChem Compound | 83698998 |
Last Modified | Aug 16 2023 |
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